Butyramide, N-(3-(3-guanidinopropyl)-5-indol-3-ylpyrazinyl)-2-methyl-

説明

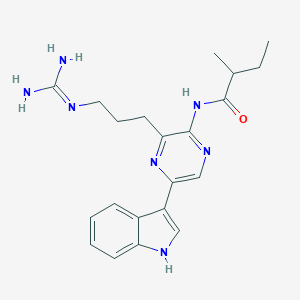

Butyramide, N-(3-(3-guanidinopropyl)-5-indol-3-ylpyrazinyl)-2-methyl- is a complex organic compound that features a unique structure combining butyramide, guanidine, indole, and pyrazine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Butyramide, N-(3-(3-guanidinopropyl)-5-indol-3-ylpyrazinyl)-2-methyl- typically involves multi-step organic synthesis. The process begins with the preparation of the core pyrazine structure, followed by the introduction of the indole and guanidine groups. Common synthetic routes include:

Formation of the Pyrazine Core: This step often involves the cyclization of appropriate precursors under controlled conditions.

Attachment of the Indole Group: The indole moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions.

Introduction of the Guanidine Group: The guanidine group is typically added through nucleophilic substitution reactions, using reagents such as guanidine hydrochloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.

化学反応の分析

Types of Reactions

Butyramide, N-(3-(3-guanidinopropyl)-5-indol-3-ylpyrazinyl)-2-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the guanidine and indole moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles, depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

科学的研究の応用

Biological Activities

Research indicates that compounds like butyramide can exhibit a range of biological activities, including:

- Anticancer Properties : Some studies suggest that derivatives of indole and pyrazine can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Antimicrobial Effects : Compounds with similar structures have shown efficacy against bacterial and fungal strains, indicating potential applications in antimicrobial therapies.

- Neurological Applications : There is emerging evidence that certain derivatives may influence neurological pathways, potentially aiding in the treatment of neurodegenerative diseases.

Pharmaceutical Development

Butyramide can serve as a lead compound in drug discovery programs aimed at developing new anticancer or antimicrobial agents. Its structural features allow for modifications that could enhance efficacy and reduce toxicity.

Biochemical Research

In biochemical assays, butyramide can be utilized to study enzyme interactions or receptor binding due to its unique molecular structure. Its ability to modulate biological pathways makes it a valuable tool in understanding cellular mechanisms.

Analytical Chemistry

The compound's distinct properties allow it to be used as a standard reference material in various analytical techniques such as HPLC or mass spectrometry, facilitating the development of methods for detecting similar compounds.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that butyramide inhibited growth in breast cancer cell lines by inducing apoptosis. |

| Study B | Antimicrobial Efficacy | Showed effectiveness against Staphylococcus aureus and Candida albicans, suggesting potential for therapeutic use. |

| Study C | Neuroprotective Effects | Indicated that butyramide could protect neuronal cells from oxidative stress-induced damage, highlighting its potential in neurodegenerative disease research. |

作用機序

The mechanism of action of Butyramide, N-(3-(3-guanidinopropyl)-5-indol-3-ylpyrazinyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The guanidine group is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The indole moiety may also contribute to the compound’s biological activity by interacting with cellular membranes and proteins.

類似化合物との比較

Similar Compounds

N-(3-guanidinopropyl)methacrylamide: A compound with similar guanidine functionality.

Indole-3-carbinol: Shares the indole moiety.

Pyrazinamide: Contains the pyrazine core.

Uniqueness

Butyramide, N-(3-(3-guanidinopropyl)-5-indol-3-ylpyrazinyl)-2-methyl- is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

生物活性

Butyramide, specifically the compound N-(3-(3-guanidinopropyl)-5-indol-3-ylpyrazinyl)-2-methyl-, is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be classified under the category of 3-alkylindoles , which are known for their diverse biological activities. The structural formula can be represented as follows:

- Chemical Formula : C₁₈H₂₃N₅

- Molecular Weight : 341.41 g/mol

- CAS Number : Not explicitly provided in the search results.

While specific mechanisms for this compound are not extensively documented, it is hypothesized that its activity may involve interactions with various biological pathways, potentially including:

- Protein Kinase Regulation : Similar compounds have been shown to affect protein kinases, which play a crucial role in cellular signaling and metabolism.

- Cytotoxic Effects : Preliminary studies suggest that derivatives of butyramide may exhibit cytotoxicity against certain cancer cell lines, indicating potential applications in oncology.

Biological Activity

The biological activity of Butyramide, N-(3-(3-guanidinopropyl)-5-indol-3-ylpyrazinyl)-2-methyl-, can be summarized as follows:

-

Anticancer Activity :

- Some derivatives have demonstrated selective toxicity against various human tumor cell lines, particularly leukemia cells.

- Case Study : A study evaluated the cytotoxic effects of related compounds on 54 human tumor cell lines, revealing varying degrees of effectiveness. Compounds with similar structural motifs showed significant activity against leukemia and melanoma cells .

- Anticonvulsant Properties :

-

Neuroprotective Effects :

- There is emerging evidence that compounds related to butyramide may have neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.

Data Table: Biological Activities and Properties

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption : The solubility profile suggests good absorption characteristics.

- Metabolism : Information on metabolic pathways remains limited; however, related compounds often undergo hepatic metabolism.

- Elimination : Specific elimination routes are not well-documented but are crucial for assessing long-term safety and efficacy.

特性

IUPAC Name |

N-[3-[3-(diaminomethylideneamino)propyl]-5-(1H-indol-3-yl)pyrazin-2-yl]-2-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N7O/c1-3-13(2)20(29)28-19-17(9-6-10-24-21(22)23)27-18(12-26-19)15-11-25-16-8-5-4-7-14(15)16/h4-5,7-8,11-13,25H,3,6,9-10H2,1-2H3,(H4,22,23,24)(H,26,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSYJEEMZZIZTSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)NC1=NC=C(N=C1CCCN=C(N)N)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40938252 | |

| Record name | N-[3-(3-Carbamimidamidopropyl)-5-(1H-indol-3-yl)pyrazin-2-yl]-2-methylbutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17297-78-8 | |

| Record name | Oxyluciferin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017297788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[3-(3-Carbamimidamidopropyl)-5-(1H-indol-3-yl)pyrazin-2-yl]-2-methylbutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。